molecular formula C10H13N3O2 B1305256 1,3-Diethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione CAS No. 53680-92-5

1,3-Diethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

Cat. No.: B1305256
CAS No.: 53680-92-5
M. Wt: 207.23 g/mol
InChI Key: UWZMYTIVXOEQDV-UHFFFAOYSA-N
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Description

1,3-Diethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione is a heterocyclic compound that contains both pyrrole and pyrimidine rings. Compounds of this class are often studied for their potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

The primary targets of 1,3-Diethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Biochemical Pathways

The compound affects the FGFR signaling pathway . The pathway is involved in signal transduction processes that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Pharmacokinetics

The compound is a derivative of 1h-pyrrolo[2,3-b]pyridine, which has shown potent activities against fgfr1, 2, and 3 . The compound’s low molecular weight suggests it may have beneficial pharmacokinetic properties .

Result of Action

In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Action Environment

The action environment of the compound can influence its efficacy and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione typically involves multi-step organic reactions. Common starting materials might include pyrrole derivatives and pyrimidine precursors. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimization of the synthetic routes to maximize yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction to more reduced forms using reducing agents.

    Substitution: Replacement of functional groups with other groups under specific conditions.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield more oxidized derivatives, while substitution reactions might introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, or antibacterial properties.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrrolo-pyrimidine derivatives with different substituents. Examples include:

  • 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione with different alkyl groups.
  • Pyrrolo-pyrimidine derivatives with additional functional groups.

Uniqueness

The uniqueness of 1,3-Diethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

1,3-diethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-3-12-8-7(5-6-11-8)9(14)13(4-2)10(12)15/h5-6,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZMYTIVXOEQDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CN2)C(=O)N(C1=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30201922
Record name 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1,3-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53680-92-5
Record name 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1,3-diethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053680925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1,3-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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